Methyl-clostediol

Overview

Description

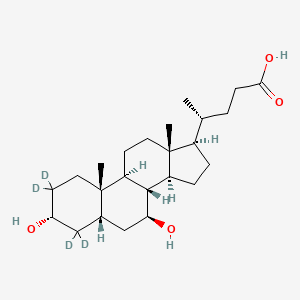

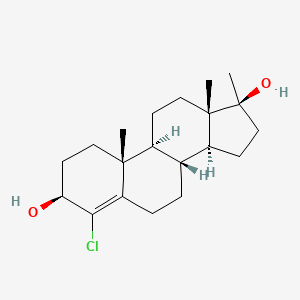

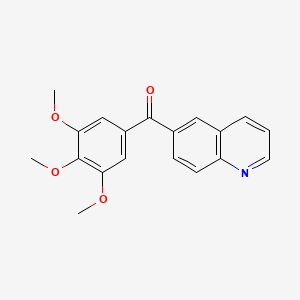

Methyl-clostediol is a compound with the molecular formula C20H31ClO2 . It is also known by other names such as Promagnon and Chloromethylandrostenediol .

Molecular Structure Analysis

The molecular structure of Methyl-clostediol includes a 1,2-cyclopentanoperhydrophenanthrene ring system . The IUPAC name for Methyl-clostediol is (3S,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol .Physical And Chemical Properties Analysis

Methyl-clostediol has a molecular weight of 338.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of Methyl-clostediol are both 338.2012579 g/mol .Scientific Research Applications

Memory Enhancement Potential in Age-Related Dementias Methyl-clostediol (Colostrinin, CLN) exhibits potential for alleviating memory deficits in age-related dementias, such as Alzheimer's disease. Research on day-old domestic chicks demonstrated that CLN significantly improved long-term memory retention in a passive avoidance learning paradigm. This suggests its widespread efficacy as a cognitive enhancer across different species (Stewart & Banks, 2006).

Metabolic Flexibility in Microorganisms The study of Clostridium acetobutylicum under conditions of methyl viologen addition and iron limitation revealed insights into microbial metabolic flexibility. This research is critical for understanding the physiological effects of various conditions on microorganisms, which can have applications in biotechnology and environmental science (Peguin & Soucaille, 1995).

Induced Resistance in Plants Against Herbivores Research involving methyl jasmonate (MeJA) demonstrated its role in triggering induced resistance in plants, such as Populus × euramericana ‘Nanlin895’, against arthropod herbivores. The study found that MeJA treatment altered the performance and metabolic enzyme activities of the herbivore Clostera anachoreta, highlighting the potential of using plant chemical elicitors in agricultural pest management (Tianzi et al., 2018).

Cancer Research and Biomarker Identification The role of methylated DNA sequences as cancer biomarkers has been explored, indicating their potential in early cancer detection and treatment strategies. This research underlines the significance of DNA methylation in cellular differentiation and its implications in various diseases, including cancer (Kagan et al., 2007).

Advancements in Genetic Engineering of Microorganisms Complete methylome analysis and evasion of native restriction–modification systems have enabled significant advancements in the genetic transformation of microorganisms like Clostridium thermocellum. This research opens new opportunities for metabolic engineering and understanding the biology of non-model microorganisms (Riley et al., 2019).

Environmental Health and Toxicology Investigations into the impact of PCB exposure on DNA methylation have implications for understanding the pathogenesis of diseases like B-cell chronic lymphocytic leukemia. This study provides mechanistic evidence linking environmental exposure to potential health effects, advancing the field of environmental health and toxicology (Georgiadis et al., 2019).

properties

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,16,22-23H,4-11H2,1-3H3/t12-,13+,14+,16+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWFNYYTZPIJFZ-HADYEQCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017248 | |

| Record name | (17beta)-4-Chloro-17-methylandrost-4-ene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-clostediol | |

CAS RN |

35937-40-7 | |

| Record name | Methyl-clostediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035937407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17beta)-4-Chloro-17-methylandrost-4-ene-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL-CLOSTEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5USQ3RL499 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)

![3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester](/img/structure/B593802.png)

![2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B593813.png)

![2h-[1,2]Thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)